2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)pyridine-3-carboxamide
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Overview
Description
2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)pyridine-3-carboxamide is a chlorinated pyridine derivative. This compound is known for its significant applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure, featuring multiple chlorine atoms, makes it highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)pyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3,4-dichloroaniline with 2,4,5,6-tetrachloropyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ferric chloride and chlorobenzene, respectively .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of multiple chlorine atoms, this compound readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted amides, while oxidation can produce corresponding pyridine N-oxides .
Scientific Research Applications
2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s multiple chlorine atoms make it highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity can disrupt various biological pathways, leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrachloropyridine: Similar in structure but lacks the carboxamide group.
2,4,5,6-tetrachlorophenol: Similar in terms of chlorination but differs in the core structure.
Pentachloropyridine: Contains an additional chlorine atom compared to 2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)pyridine-3-carboxamide.
Uniqueness
This compound is unique due to its specific combination of chlorine atoms and the carboxamide group. This unique structure imparts distinct reactivity and properties, making it valuable in various applications .
Properties
IUPAC Name |
2,4,5,6-tetrachloro-N-(3,4-dichlorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6N2O/c13-5-2-1-4(3-6(5)14)19-12(21)7-8(15)9(16)11(18)20-10(7)17/h1-3H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBBOPVMWETLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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